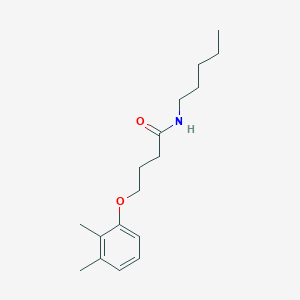

![molecular formula C22H14BrClN2O2S B4579688 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone

Übersicht

Beschreibung

Quinazolinones are a class of heterocyclic organic compounds consisting of a quinazoline system with an additional oxygen atom at the 4-position. They have attracted attention due to their diverse biological activities and potential therapeutic applications. The compound “2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone” belongs to this family, indicating its significance in the field of medicinal chemistry and drug design.

Synthesis Analysis

Quinazolinones are synthesized through various methods, including the reaction of 2-aminobenzamide with acid chloride under mild conditions, leading to a variety of 1-phenyl-2-substituted-4(1H)-quinazolinones with good yield (Ozaki, Yamada, & Oine, 1980). Another approach involves the reaction of anthranilamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate, highlighting a versatile method for quinazolinone synthesis (Cheng et al., 2013).

Molecular Structure Analysis

The crystal structure of related quinazolinone compounds, such as 2-(3'-bromoanilino)-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazdl-4'-yl]-1,3,4-thiodiazole, has been determined, providing insights into the molecular arrangement and bond distances, which are crucial for understanding the chemical behavior and reactivity of quinazolinones (Zhang, Dong, & Zhu, 1996).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions based on their substituents. For instance, 2-chloroalkyl derivatives of quinazolinones react with nucleophiles in a characteristic manner, leading to substituted methyl, ethyl, and other derivatives, depending on the nucleophile and alkyl chain length (Ozaki et al., 1980). These reactions are fundamental for the functionalization and further modification of quinazolinone structures.

Physical Properties Analysis

The physical properties of quinazolinones, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Detailed studies on specific quinazolinone derivatives reveal the impact of different functional groups on these properties, contributing to their application potential in various fields.

Chemical Properties Analysis

Quinazolinones exhibit a wide range of chemical properties, including antimicrobial, antifungal, and antihistaminic activities. These properties are explored through the synthesis and evaluation of derivatives, such as those bearing thiazolidinyl or sulfonamide groups, demonstrating the compound’s versatility and potential as a pharmacophore (Patel et al., 2010).

Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications

Quinazolinone derivatives exhibit a wide range of biological activities, making them subjects of interest in pharmaceutical and medicinal chemistry research. These activities include:

Analgesic Properties : Certain quinazolinone compounds have been synthesized and shown to possess significant analgesic activities, indicating their potential as pain-relief agents. For instance, the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its analgesic activity evaluation revealed notable effectiveness in pain management Osarumwense Peter Osarodion, 2023.

Antimicrobial and Antifungal Effects : Quinazolinone derivatives have been explored for their antimicrobial and antifungal effects. Research indicates that these compounds can be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showcasing their potential in treating infectious diseases N. Patel et al., 2010.

Anticonvulsant Activity : Studies have also highlighted the anticonvulsant properties of quinazolinone derivatives, positioning them as candidates for the development of new antiepileptic drugs. This includes research into compounds structurally related to methaqualone, which revealed promising anticonvulsant activity and low neurotoxicity James F. Wolfe et al., 1990.

Cytotoxic Evaluation for Cancer Research : The synthesis of quinazolinone derivatives and their evaluation for cytotoxic activities against cancer cell lines is another area of significant interest. This includes studies on quinazolinone-1, 3, 4-oxadiazole derivatives, which have shown remarkable cytotoxic activity, suggesting their potential in cancer treatment F. Hassanzadeh et al., 2019.

Eigenschaften

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrClN2O2S/c23-15-7-5-14(6-8-15)20(27)13-29-22-25-19-4-2-1-3-18(19)21(28)26(22)17-11-9-16(24)10-12-17/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUZWGPRBKZYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

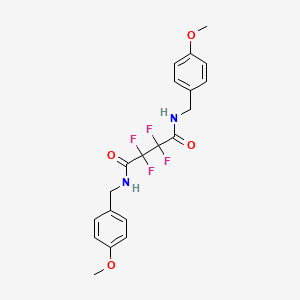

![N-ethyl-6-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4579632.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-3-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579633.png)

![dimethyl 5-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate](/img/structure/B4579640.png)

![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4579649.png)

![dimethyl 5,5'-[2-(5-chloro-2-thienyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4579656.png)

![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4579661.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)

![5-chloro-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4579677.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)

![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)